N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(13-7-14(22-20-13)15-2-1-5-23-15)17-8-11-6-12(10-3-4-10)19-9-18-11/h1-2,5-7,9-10H,3-4,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYQYJCESCMKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the pyrimidine moiety: This can be done through a nucleophilic substitution reaction.
Final coupling to form the carboxamide: This step may involve the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Carboxamide Group
- Hydrolysis : The carboxamide undergoes acidic or basic hydrolysis to yield the corresponding carboxylic acid. For example, treatment with 6M HCl at reflux generates 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid .
- Nucleophilic substitution : The methylene linker between the pyrimidine and carboxamide allows for alkylation or acylation. Reacting with benzyl chlorides in the presence of K₂CO₃ forms N-benzyl derivatives .
Oxazole Ring
- Electrophilic aromatic substitution : The oxazole C-4 position is susceptible to nitration or halogenation. Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group, enabling further reductions .
- Ring-opening reactions : Strong nucleophiles (e.g., hydrazine) cleave the oxazole ring to form thioamides or amidines .
Thiophene and Pyrimidine Moieties
- Thiophene sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups at the thiophene C-5 position, enhancing water solubility.
- Pyrimidine cross-coupling : The 6-cyclopropyl group participates in Pd-catalyzed couplings (e.g., Sonogashira) to install alkynes or aryl groups .
Stability and Degradation Pathways
- Thermal stability : The compound decomposes above 250°C, forming cyclopropane derivatives and sulfur oxides (TGA data) .
- Photodegradation : UV exposure (λ = 254 nm) in solution leads to thiophene ring scission, producing 3-cyano-5-(pyrimidin-4-ylmethyl)oxazole as a major degradant .
Key Challenges and Innovations
Scientific Research Applications
Kinase Inhibition and Cancer Treatment
One of the primary applications of N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide is its function as a selective inhibitor of mitogen-activated protein kinase (MEK) enzymes. MEK inhibitors are crucial in cancer therapy due to their role in the MAPK/ERK signaling pathway, which is often dysregulated in various cancers.
- Mechanism of Action : The compound inhibits MEK1 and MEK2, leading to decreased proliferation of cancer cells. This inhibition can be particularly effective against cancers such as breast cancer, colon cancer, prostate cancer, and skin cancer .
- Clinical Implications : By targeting these kinases, N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide can be used to enhance the efficacy of conventional therapies like radiation and chemotherapy. It also shows promise in treating conditions associated with aberrant MEK activation, such as psoriasis and autoimmune diseases .
Pharmaceutical Formulations
The compound is often formulated with various excipients to enhance its bioavailability and therapeutic efficacy. Pharmaceutical formulations may include:
- Solid Dosage Forms : Tablets and capsules designed for oral administration.
- Injectable Solutions : For direct administration into the bloodstream, enhancing rapid action against tumors.
These formulations aim to optimize the delivery of the active ingredient while minimizing side effects .
Research on Other Therapeutic Areas
Beyond oncology, N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide has potential applications in treating other diseases:
- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects, suggesting potential use in conditions like Alzheimer's disease .
- Cardiovascular Diseases : Given the role of MEK in cardiac function, this compound could be explored for its effects on heart failure and related conditions .
Case Studies and Research Findings
Several studies have explored the efficacy of N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide:
Mechanism of Action
The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific target. Generally, such compounds may act by:
Inhibiting enzyme activity: By binding to the active site of the enzyme and preventing substrate access.
Modulating receptor activity: By binding to a receptor and either activating or blocking its function.
Comparison with Similar Compounds
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a cyclopropylpyrimidine moiety and a thiophene ring connected via an oxazole carboxamide linkage. Its molecular formula is with a molecular weight of approximately 342.5 g/mol.
Antimicrobial Activity
Research indicates that oxazole derivatives, including this compound, exhibit notable antimicrobial properties. The compound has been tested against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 1 | 1.6 | Candida albicans |
| 2 | 3.2 | Candida tropicalis |
| 3 | 3.2 | Candida krusei |
| 4 | 1.6 | Candida neoformans |
| 5 | 0.8 | Aspergillus niger |
The above data illustrates the minimum inhibitory concentration (MIC) values for different strains, showcasing the compound's effectiveness against fungal infections .
Anti-inflammatory and Anticancer Properties
The compound has also shown potential as an anti-inflammatory agent and in anticancer therapies. It interacts with specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Mechanism of Action : The compound inhibits key enzymes by binding to their active sites, disrupting their catalytic functions. This interaction can lead to reduced inflammation and hinder cancer cell growth by modulating signaling pathways.
Medicinal Chemistry
The unique structure of this compound makes it a candidate for drug development targeting various diseases, including cancer and inflammatory disorders .
Case Studies
- Cancer Treatment : A study demonstrated that the compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway.
- Inflammatory Disorders : In vitro studies showed that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating conditions like rheumatoid arthritis.
Q & A
Basic: What are the foundational synthetic routes for preparing N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the 6-cyclopropylpyrimidine and thiophene-oxazole moieties. For example:
- Step 1 : Cyclopropane functionalization of pyrimidine via nucleophilic substitution or cross-coupling reactions under inert atmospheres .
- Step 2 : Coupling the pyrimidine derivative to the oxazole-thiophene core using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, gradient elution) and recrystallization to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Optimization strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in heterocyclic systems, as demonstrated in reductive cyclization methodologies .
- Solvent effects : Polar aprotic solvents like DMF improve solubility, while additives (e.g., 4Å molecular sieves) mitigate side reactions .
- Temperature control : Maintaining 0–5°C during coupling minimizes thermal degradation of sensitive intermediates .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the cyclopropylpyrimidine and oxazole-thiophene linkages (e.g., distinguishing between C-4 and C-6 substitution on pyrimidine) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities .
- IR spectroscopy : Identifies key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Advanced: How can conflicting NMR data for thiophene-oxazole regiochemistry be resolved?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton interactions, especially in crowded aromatic regions .
- X-ray crystallography : Provides definitive proof of regiochemistry and spatial arrangement, though requires high-purity crystals .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to validate assignments .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility testing : Use shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility for dose-ranging studies .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Core modifications : Replace cyclopropyl with bicyclic groups (e.g., norbornene) to enhance target binding affinity .
- Bioisosteric replacement : Substitute thiophene with furan or pyrrole to improve metabolic stability .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with pyrimidine N1) .
Basic: What solvents and storage conditions ensure compound stability?
- Storage : -20°C under argon in amber vials to prevent oxidation and photodegradation .
- Solvents : DMSO for stock solutions (avoid repeated freeze-thaw cycles); aqueous buffers (pH 6–8) for biological assays .
Advanced: How should researchers address discrepancies in biological activity across studies?
- Replicate experiments : Perform triplicate assays with independent compound batches to confirm reproducibility .
- Control standardization : Use reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Meta-analysis : Compare datasets using statistical tools (e.g., two-tailed t-test, ANOVA) to identify outliers .
Basic: What computational tools predict physicochemical properties?
- Lipinski’s Rule of Five : SwissADME or Molinspiration calculates logP, molecular weight, and hydrogen bonding .
- Solubility prediction : Use QSPR models in ACD/Labs or MarvinSuite .
Advanced: How can metabolic stability be assessed preclinically?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 inhibition screening : Fluorescent probes (e.g., Vivid® CYP450 kits) identify isoform-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
